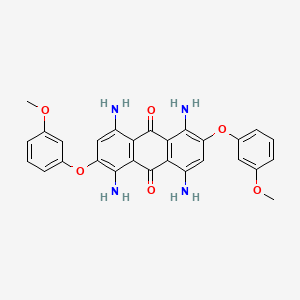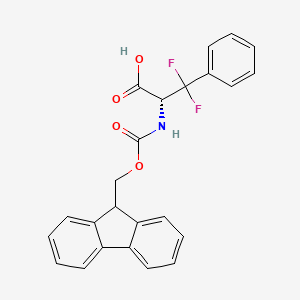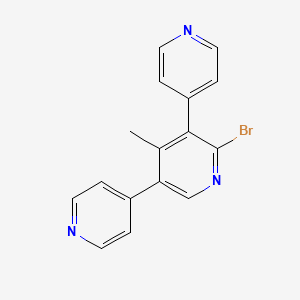![molecular formula C17H21N3 B13139888 [3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)- CAS No. 821784-71-8](/img/structure/B13139888.png)
[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The structure of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine consists of a bipyridine core with a cyclohexylmethyl group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 3,4’-bipyridine with cyclohexylmethylamine under specific conditions. One common method is the Zincke reaction, which involves the use of Zincke salts and aromatic diamines to produce bipyridine derivatives . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper salts to enhance the yield.
Industrial Production Methods
Industrial production of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The cyclohexylmethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
Methylone: A substituted cathinone with stimulant effects.
Ethylone: Another substituted cathinone with similar properties to methylone.
Benzedrone: A cathinone derivative with stimulant effects.
Uniqueness
N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which provides versatile coordination chemistry properties. The cyclohexylmethyl group further enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
CAS No. |
821784-71-8 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H21N3/c1-2-4-14(5-3-1)11-20-17-10-16(12-19-13-17)15-6-8-18-9-7-15/h6-10,12-14,20H,1-5,11H2 |
InChI Key |
BURLGOGSHMFXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)





![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)

![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)




